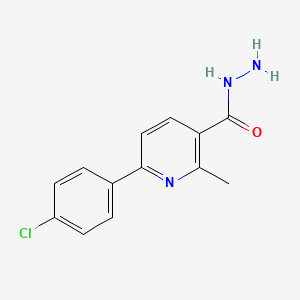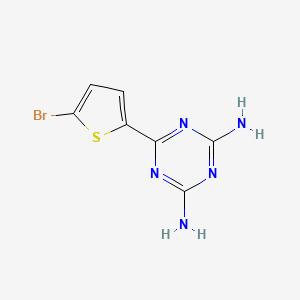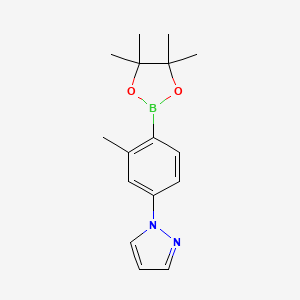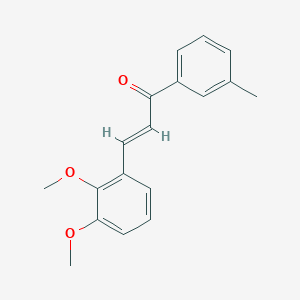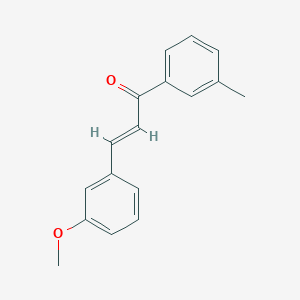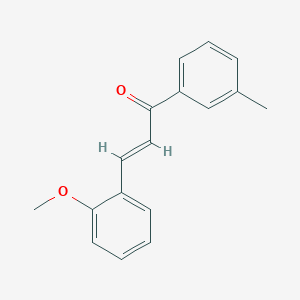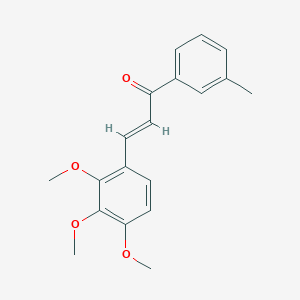
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 3-methyl-2,3,4-trimethoxyphenylprop-2-en-1-one, is an organic compound that is used in various scientific research applications. It is an important reagent in organic synthesis and is commonly used in the synthesis of various compounds. This compound has been studied extensively and is known to have various mechanisms of action and biochemical and physiological effects.
Scientific Research Applications
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has been used in various scientific research applications, such as the synthesis of various compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. This compound has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.
Mechanism of Action
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various mechanisms of action. It is known to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various biochemical and physiological effects. It is known to be a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibiotic properties.
Advantages and Limitations for Lab Experiments
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One of the major advantages is that it is a relatively inexpensive reagent and is readily available. It is also relatively stable and has a low toxicity level. However, it is susceptible to hydrolysis and oxidation and should be handled with care.
Future Directions
There are several potential future directions for further research on (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one. One potential direction is to further explore its mechanisms of action and biochemical and physiological effects. Another potential direction is to explore its use in the synthesis of various compounds and pharmaceuticals. Additionally, further research could be done to explore its potential applications in drug metabolism and enzyme-catalyzed reactions. Finally, further research could be done to explore its potential advantages and limitations for use in laboratory experiments.
Synthesis Methods
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one can be synthesized using a number of different methods. One of the most commonly used methods is a two-step process involving the reaction of 3-methylbenzaldehyde with 2,3,4-trimethoxybenzene in the presence of a base, such as sodium hydroxide, followed by the reaction with propargyl alcohol in the presence of a catalyst, such as palladium acetate. This method yields the desired product in high yields.
properties
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-6-5-7-15(12-13)16(20)10-8-14-9-11-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZECQXEDBJCG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

